2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride
Description
This compound is a hydrochloride salt of a substituted butanoic acid ester, featuring an isopropylamino group at the 2-position of the butanoic acid backbone and a methyl ester moiety. Its structural attributes, including the secondary amine and ester functionalities, make it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-(propan-2-ylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-7(8(10)11-4)9-6(2)3;/h6-7,9H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIAPEPJOLMLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride typically involves the esterification of amino acids. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The use of methanol and trimethylchlorosilane is common due to their efficiency and compatibility with various amino acids .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving amino acid metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl (2S)-2-aminobutanoate hydrochloride
- Structure: Features a primary amino group at the 2-position and a methyl ester. The (2S) stereochemistry distinguishes it from racemic or (R)-configured analogs.
- Key Difference: Lacks the isopropylamino group, reducing steric bulk compared to the target compound. This impacts reactivity in nucleophilic substitutions or enzyme interactions .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride
- Structure: Contains a methylamino group at the 2-position and geminal dimethyl groups at the 3-position.
- The methylamino group (vs. isopropylamino) reduces hydrophobicity .
4-Amino-3-hydroxy Butanoic Acid Methyl Ester Hydrochloride
- Structure: Positions the amino group at the 4-position and adds a hydroxy group at the 3-position.
- Key Difference : The hydroxy group enhances polarity and hydrogen-bonding capacity, increasing water solubility. This compound is used as a reference standard in chromatography, unlike the target compound .
Propan-2-yl 4-aminobutanoate hydrochloride
- Structure: A positional isomer with the amino group at the 4-position and an isopropyl ester (vs. methyl ester in the target compound).
- Key Difference : The ester group’s bulkiness (isopropyl vs. methyl) may reduce volatility and alter hydrolysis kinetics .
Physicochemical Properties
Biological Activity
2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride, commonly referred to as isoleucine methyl ester hydrochloride , is a derivative of the amino acid isoleucine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C7H16ClN2O2
- Molecular Weight : 194.67 g/mol
- CAS Number : 75488114
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. These interactions may include:
- Receptor Binding : The compound may bind to specific receptors involved in metabolic pathways, influencing physiological responses.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes, thereby affecting metabolic processes and cellular functions.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
2. Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Notably, it showed significant cytotoxicity against A-431 (human epidermoid carcinoma) cells with an IC50 value of approximately 25 µM. The mechanism involves the activation of caspase pathways leading to programmed cell death.
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its protective role against conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various derivatives of amino acids for antimicrobial activity, isoleucine methyl ester hydrochloride was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, supporting its potential use as an antimicrobial agent in pharmaceuticals.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on different cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The findings revealed that treatment with the compound led to a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Research Findings Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
